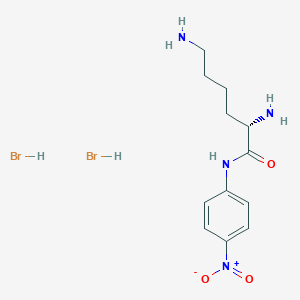

H-Lys-pna 2hbr

Overview

Description

H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals . It is also known as L-Lysine p-nitroanilide dihydrobromide .

Synthesis Analysis

The synthesis of this compound involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA . The resultant this compound has a high degree of fluorescence .

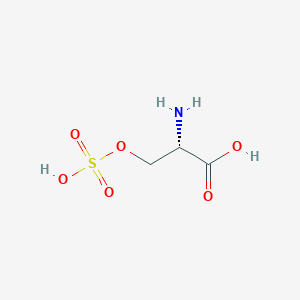

Molecular Structure Analysis

The molecular formula of this compound is C12H20Br2N4O3 . Its molecular weight is 428.12 g/mol .

Chemical Reactions Analysis

This compound is used as a substrate for the enzyme PepN . The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate .

Physical And Chemical Properties Analysis

This compound is a solid compound . It is used for research purposes and is not intended for human or veterinary use .

Scientific Research Applications

Biostability in Human Serum and Cellular Extracts

H-Lys-pna 2hbr, as a type of Peptide Nucleic Acid (PNA), demonstrates significant biostability. In studies, it showed resistance to degradation in human blood serum, E. coli and M. luteus extracts, as well as in nuclear and cytoplasmic extracts from mouse Ehrlich ascites tumor cells. This stability suggests its potential use as a drug due to its ability to resist enzymatic degradation in biological environments (Demidov et al., 1994).

Interaction with Proteins

This compound's interaction with proteins is a vital area of research. Studies have demonstrated its capacity to bind with various proteins. The interaction order for modified PNAs such as (Lys)2-PNA with proteins like thrombin, single-strand DNA-binding protein, and human serum albumin was identified. Such interactions are crucial for understanding the biological role and potential therapeutic applications of this compound (Wang et al., 2018).

DNA and RNA Recognition

This compound plays a significant role in DNA and RNA recognition. It can form stable complexes with DNA and RNA, with a preference for certain conformations based on its chirality. This property allows for specific, high-affinity recognition, making it valuable in applications such as gene cloning, mutation detection, and homologous recombination studies (Karkare & Bhatnagar, 2006).

Structural Features and Chirality

The introduction of stereogenic centers, such as D-Lys-based units in this compound, affects its binding affinity and selectivity for nucleic acids. The crystal structure analysis of chiral PNAs, including this compound, provides insights into its conformational preferences, which are crucial for its function in molecular recognition (Menchise et al., 2003).

Potential in RNA Duplex Formation

Research on this compound includes its potential in forming stable duplexes with RNA. It has been shown to form highly stable RNA duplexes, which is significant for understanding its interaction with RNA and its potential applications in RNA-based therapies (Govindaraju, Kumar, & Ganesh, 2005).

Hybridization with Complementary DNA Sequences

Studies have shown that this compound is capable of recognizing complementary DNA sequences in both parallel and anti-parallel modes, indicating its versatility in nucleic acid interactions. This property is vital for its potential applications in genetic analysis and diagnostics (Egholm et al., 1993).

Applications in Biosensor Development

PNAs, including this compound, have applications in biosensor development. Their ability to bind to natural nucleic acids with high affinity and specificity makes them suitable for use in DNA genotyping and other biotechnological applications (Briones & Moreno, 2012).

Mechanism of Action

Target of Action

H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .

Mode of Action

The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein degradation . Aminopeptidases, the targets of this compound, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .

Pharmacokinetics

Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes

Result of Action

The primary result of this compound’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between this compound and aminopeptidases.

Safety and Hazards

Future Directions

H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase . Further research is needed to explore these potential applications.

properties

IUPAC Name |

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

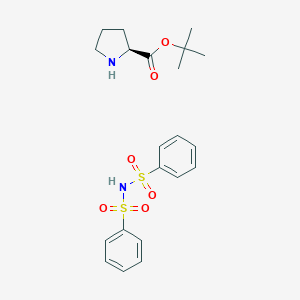

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

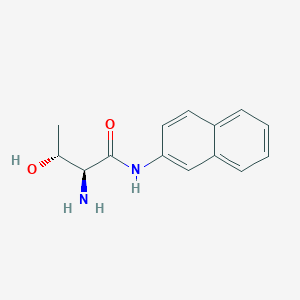

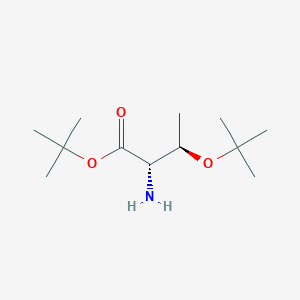

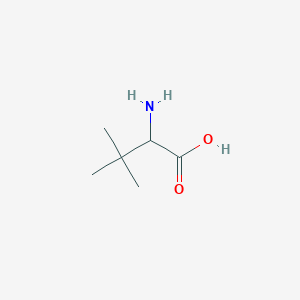

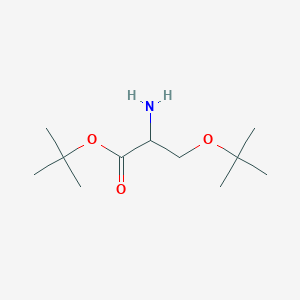

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.